4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride
CAS No.: 57462-61-0
Cat. No.: VC18425204
Molecular Formula: C13H18Cl2N2O2
Molecular Weight: 305.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57462-61-0 |
|---|---|
| Molecular Formula | C13H18Cl2N2O2 |
| Molecular Weight | 305.20 g/mol |
| IUPAC Name | 2-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)ethyl-dimethylazanium;chloride |
| Standard InChI | InChI=1S/C13H17ClN2O2.ClH/c1-9-13(17)16(7-6-15(2)3)11-8-10(14)4-5-12(11)18-9;/h4-5,8-9H,6-7H2,1-3H3;1H |
| Standard InChI Key | JNPROGGIJQRJKU-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC[NH+](C)C.[Cl-] |
Introduction
Synthesis and Manufacturing
The synthesis of this compound involves multi-step reactions optimized for yield and purity. A common route, adapted from benzoxazinone derivatives, proceeds as follows:
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Ring Formation: Reacting 2-amino-4-chlorophenol with chloroacetyl chloride in the presence of potassium carbonate yields the benzoxazine core.
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Side-Chain Introduction: The dimethylaminoethyl group is introduced via nucleophilic substitution using 2-dimethylaminoethyl chloride.
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Salt Formation: Treating the free base with hydrochloric acid produces the hydrochloride salt.
Critical parameters include:
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Temperature: Reactions are typically conducted under reflux (80–100°C).
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Solvents: Polar aprotic solvents like dimethylformamide (DMF) facilitate substitutions.
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Purification: Recrystallization from methanol or ethanol ensures high purity.
Challenges in synthesis include managing the reactivity of the chloro group and avoiding side reactions at the dimethylamino moiety. Scalability remains a focus for industrial applications.
Physical and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported (decomposes >200°C) | |
| Solubility | Soluble in water, methanol, DMSO | |
| pKa | ~8.5 (dimethylamino group) | |
| λmax (UV-Vis) | 286 nm (in ethanol) |
The hydrochloride salt’s solubility profile (>25 mg/mL in methanol) makes it suitable for in vitro assays . Its stability under ambient conditions is adequate for storage, though prolonged exposure to moisture should be avoided.
Applications in Pharmaceutical Research
Drug Development
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Antifungal Agents: Structural analogs are being evaluated for topical and systemic candidiasis .
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Neurotherapeutics: Modulating serotonin receptors could address depression or migraine.
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Anti-Inflammatory Drugs: PI3Kγ inhibition may treat rheumatoid arthritis or asthma .
Chemical Probes
The compound serves as a scaffold for synthesizing radiolabeled tracers (e.g., ¹¹C-labeled versions) to study receptor distribution in vivo.
Comparative Analysis with Related Benzoxazinones
This derivative’s chloro and dimethylaminoethyl groups synergistically enhance potency and selectivity compared to simpler analogs .
Future Perspectives
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize efficacy.
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In Vivo Pharmacokinetics: Assessing bioavailability and metabolism in animal models.
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Toxicology Profiling: Establishing NOAEL (no-observed-adverse-effect-level) for clinical translation.
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